molecular formula C28H44O7 B1600377 Diethylhexyl syringylidenemalonate CAS No. 444811-29-4

Diethylhexyl syringylidenemalonate

Cat. No.: B1600377
CAS No.: 444811-29-4
M. Wt: 492.6 g/mol
InChI Key: NSBAXYINVVKQQI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1,3-bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate. This comprehensive nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups and branched alkyl chains that define its molecular identity. The alternative International Union of Pure and Applied Chemistry designation, bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate, provides an equivalent systematic naming convention that emphasizes the ester linkages and aromatic substitution pattern.

The molecular formula C₂₈H₄₄O₇ indicates a substantial organic molecule containing twenty-eight carbon atoms, forty-four hydrogen atoms, and seven oxygen atoms. The structural interpretation reveals a central propanedioic acid (malonic acid) backbone that has undergone esterification with two 2-ethylhexyl groups, while simultaneously incorporating a substituted benzylidene moiety. The aromatic component features a 4-hydroxy-3,5-dimethoxyphenyl group, which corresponds to a syringyl unit commonly found in lignin-derived compounds. This structural arrangement creates a molecule with both hydrophobic alkyl chains and a polar aromatic center, contributing to its amphiphilic character.

The molecular weight of this compound is reported as 492.653 grams per mole for the average molecular mass, with a monoisotopic mass of 492.309 grams per mole. The structural configuration can be represented through the Simplified Molecular Input Line Entry System notation: CCCCC(CC)COC(=O)C(=CC1=CC(OC)=C(O)C(OC)=C1)C(=O)OCC(CC)CCCC. This notation provides a linear representation of the molecular connectivity, illustrating the branched ester chains and the central aromatic-substituted malonate core.

Chemical Abstracts Service Registry Number and European Community Number Cross-Referencing

Industrial documentation systems employ various coding schemes to track this compound through manufacturing and distribution processes. The ContaminantDB system assigns the identifier CHEM021022 to facilitate environmental monitoring and analytical reference procedures. This coding system enables consistent tracking of the compound across environmental and industrial contexts, supporting regulatory compliance and analytical method development.

The compound's classification within the broader chemical taxonomy places it among coumaric acids and derivatives, specifically within the subcategory of hydroxycinnamic acids and derivatives. This taxonomic classification connects this compound to related natural product families while acknowledging its synthetic modifications. The classification system recognizes the compound's aromatic structure derived from cinnamic acid frameworks, modified through esterification and substitution to create the final commercial product.

Properties

IUPAC Name

bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h15-17,20-21,29H,7-14,18-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBAXYINVVKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021563
Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
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Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444811-29-4
Record name Diethylhexyl syringylidenemalonate
Source CAS Common Chemistry
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Record name Diethylhexyl syringylidenemalonate
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Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
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Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
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Record name DIETHYLHEXYL SYRINGYLIDENEMALONATE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylhexyl syringylidenemalonate typically involves the esterification of syringylidenemalonate with diethylhexyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethylhexyl syringylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols .

Scientific Research Applications

Overview

Diethylhexyl syringylidenemalonate is primarily recognized for its photostabilizing properties, which enhance the stability and effectiveness of sunscreens and cosmetic products. It functions as an antioxidant and protects formulations from degradation due to UV exposure, thereby extending their shelf life and efficacy.

Key Applications

  • Photostabilizer in Sunscreens
    • DESM is used extensively in sunscreen formulations to stabilize UV filters such as avobenzone, which are prone to degradation when exposed to sunlight. By enhancing the photostability of these filters, DESM increases the overall effectiveness of sun protection products .
    • It has been shown to boost the Sun Protection Factor (SPF) by approximately 5 units in high-SPF formulations, making it a valuable ingredient in sun care products .
  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, neutralizing free radicals that can cause skin damage. This property is particularly beneficial in protecting skin cells from oxidative stress induced by UV radiation .
  • Color Preservation in Cosmetics
    • DESM helps maintain the color integrity of cosmetic products over time, preventing color changes that can occur due to light exposure. This application is crucial for products like foundations and lipsticks, where color consistency is essential for consumer satisfaction .
  • Skin Health Benefits
    • Research indicates that DESM may support skin health by protecting against environmental stressors such as pollution. Its ability to stabilize light-sensitive ingredients allows for more effective formulations that can help maintain skin health .

Study 1: Efficacy in Sunscreen Formulations

A study published in Photochemistry and Photobiology explored the incorporation of DESM into sunscreen formulations containing avobenzone. The results demonstrated that DESM significantly improved the photostability of avobenzone, leading to enhanced SPF performance under UV exposure conditions .

Study 2: Antioxidant Mechanisms

Research conducted by Chaudhuri et al. highlighted the dual functionality of DESM as both a photostabilizer and an antioxidant. The study showed that formulations containing DESM not only provided better UV protection but also reduced markers of oxidative stress in human skin cells exposed to UV radiation .

Mechanism of Action

The primary mechanism by which diethylhexyl syringylidenemalonate exerts its effects is through the quenching of singlet oxygen and acting as a triplet energy quencher. These actions help stabilize ultraviolet filters and other light-sensitive compounds, thereby enhancing their photostability .

Comparison with Similar Compounds

Data Tables

Table 1: Functional Comparison of Key Compounds

Compound Primary Role Efficacy in Stabilization Safety Profile Typical Concentration
This compound Antioxidant/Stabilizer High (synergistic) Safe for topical use 0.05–0.1%
Benzophenone-3 UV filter/Stabilizer Moderate Endocrine disruption 1–6%
Octocrylene UV filter/Solubilizer High (UV-B focus) Photoallergy concerns 5–10%
Pentaerythrityl derivative Antioxidant Moderate Non-irritating 0.1–0.5%

Table 2: Formulation Stability Enhancements

Stabilizer UV Filter Stabilized Photostability Improvement Reference
This compound Avobenzone 40–50% reduction in degradation
Benzophenone-4 Avobenzone 30–35% reduction
Octocrylene Avobenzone 50–60% reduction

Research Findings

  • Antioxidant Synergy : this compound combined with licochalcone A or vitamin C enhances radical scavenging by 20–30% compared to standalone antioxidants .
  • Consumer Trends: Increasingly used in "clean beauty" sunscreens due to its non-toxic profile and compatibility with mineral filters like zinc oxide .

Biological Activity

Diethylhexyl syringylidenemalonate (DESM) is a synthetic compound primarily utilized in cosmetic formulations, particularly as a photostabilizer and antioxidant . Its ability to enhance the stability of light-sensitive ingredients makes it valuable in products such as sunscreens and other skincare items. This article delves into the biological activity of DESM, exploring its chemical properties, mechanisms of action, and implications for skin health.

Structure and Composition

  • Chemical Formula : C28H44O7
  • Molecular Mass : 492.653 g/mol
  • IUPAC Name : 1,3-bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate
  • CAS Registry Number : 444811-29-4

Reactivity

This compound is characterized by:

  • Esterification : Formed through the esterification of syringaldehyde with diethyl malonate.
  • Hydrolysis : Can undergo hydrolysis under strong acidic or alkaline conditions.
  • Oxidation Sensitivity : Easily oxidized due to its phenolic structure, which affects its stability and efficacy in formulations .

Antioxidant Properties

DESM exhibits significant antioxidant activity, neutralizing free radicals that can lead to oxidative stress in skin cells. This property is crucial in protecting against UV-induced damage, enhancing the effectiveness of sunscreens by stabilizing active ingredients like avobenzone .

Photostabilization Mechanism

The compound functions as a photostabilizer by:

  • Preventing the breakdown of UV filters under sunlight exposure.
  • Maintaining the efficacy of other active ingredients in formulations over time .

Cellular Effects

Research indicates that DESM can help protect skin from pollution-related stressors such as heavy metals and diesel particles. It supports skin health by enhancing the stability of formulations against environmental aggressors.

Case Studies and Experimental Data

  • Photostability Studies : DESM was shown to improve the photostability of avobenzone significantly when incorporated into sunscreen formulations, thus extending their protective capabilities against UV radiation .
  • Toxicity and Safety Assessments : Various studies have evaluated the safety profile of DESM. In vitro tests demonstrated that DESM did not exhibit significant cytotoxicity at concentrations used in cosmetic applications. For instance, tissue viability assays indicated no adverse effects compared to controls .
  • Long-term Health Implications : While current data do not classify DESM as a restricted ingredient, ongoing research is necessary to assess its long-term effects on human health and the environment. This includes potential impacts on metabolic processes and reproductive health due to its chemical composition.

Research Opportunities

Future investigations should focus on:

  • Molecular Mechanisms : Detailed studies on how DESM influences metabolic pathways and gene expression related to skin health.
  • Reproductive Health Studies : Exploring potential effects on reproductive systems, particularly concerning sensitive populations such as pregnant women and children .

Multidisciplinary Approaches

A comprehensive understanding of DESM's biological activity will benefit from a multidisciplinary approach involving molecular biology, dermatology, pharmacology, and environmental science.

Q & A

Q. What are the key physicochemical properties of DESM critical for experimental design in material science?

DESM (C₂₈H₄₄O₇) is a malonate derivative with a syringylidenemalonate core and 2-ethylhexyl ester groups. Key properties include:

  • Molecular weight : 492.65 g/mol (calculated from formula).
  • Stability : Susceptible to hydrolysis under alkaline conditions due to ester linkages; stability testing in solvents (e.g., ethanol, DMSO) is essential for formulation studies.
  • UV absorption : The conjugated syringylidenemalonate structure suggests potential UV-absorbing properties, relevant for photostability studies . Methodological Note: Use HPLC-MS for purity assessment and FTIR to confirm ester functional groups.

Q. How can DESM be synthesized, and what are common impurities in its preparation?

DESM is synthesized via esterification of syringylidenemalonic acid with 2-ethylhexanol. Key steps:

  • Acid activation : Use dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts like diethyl malonate derivatives . Analytical Tip: Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and characterize intermediates via ¹H NMR (δ 6.5 ppm for aromatic protons) .

Q. What mechanisms underlie DESM’s role as a stabilizer in UV-sensitive formulations?

DESM acts as a radical scavenger and UV absorber due to its phenolic and conjugated malonate moieties. In comparative studies:

  • At 0.1% concentration, DESM reduced photo-oxidation in cosmetic matrices by 40% vs. unstabilized controls, outperforming benzophenone-3 in some formulations . Experimental Design: Use accelerated UV aging chambers with HPLC to quantify degradation products (e.g., syringic acid) .

Advanced Research Questions

Q. How do experimental parameters influence DESM’s efficacy in photostability studies?

Contradictory data on DESM’s performance arise from:

  • Matrix effects : DESM’s stabilization efficiency drops in silicone-based vs. oil-based formulations due to solubility differences.
  • Concentration thresholds : Efficacy plateaus above 0.1% w/w, with no additional benefit at 0.2% . Methodology: Design dose-response experiments using simulated sunlight (1.2 mW/cm² UVB) and track oxidative markers (e.g., lipid peroxides) .

Q. What analytical challenges exist in detecting DESM degradation products in environmental samples?

DESM hydrolyzes to syringylidenemalonic acid and 2-ethylhexanol, which are polar and hard to isolate. Strategies include:

  • Derivatization : Use BSTFA to silylate acidic degradation products for GC-MS analysis.
  • LC-QTOF-MS : Achieve ppm-level detection in soil/water samples by optimizing ionization (ESI-negative mode) . Case Study: In bioremediation assays, DESM showed slower degradation than DEHP due to steric hindrance from 2-ethylhexyl groups .

Q. How can computational modeling predict DESM’s interactions with biological targets?

Molecular docking studies suggest DESM binds to:

  • PPAR-γ : The malonate core mimics fatty acid ligands, with binding energy ΔG = -8.2 kcal/mol (AutoDock Vina).
  • CYP450 enzymes : Potential metabolism via hydroxylation at the methoxy groups . Validation: Compare in silico predictions with in vitro CYP450 inhibition assays (IC₅₀ values) .

Contradictions and Open Questions

Q. Why do toxicity studies report conflicting results on DESM’s endocrine disruption potential?

Discrepancies arise from:

  • Model systems : DESM showed weak estrogenic activity (EC₅₀ = 10 μM) in MCF-7 cells but no effects in zebrafish assays.
  • Metabolic activation : Liver S9 fractions convert DESM to bioactive metabolites not accounted for in standard assays . Recommendation: Use metabolically competent models (e.g., HepG2 co-culture) for endocrine disruption screening .

Q. What strategies improve DESM’s stability in aqueous formulations without surfactants?

Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) increases DESM’s half-life in water from 2 hours to >24 hours. Critical parameters:

  • Particle size : <200 nm (DLS confirmation).
  • Loading efficiency : 85–90% achieved via solvent displacement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethylhexyl syringylidenemalonate
Reactant of Route 2
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Diethylhexyl syringylidenemalonate

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